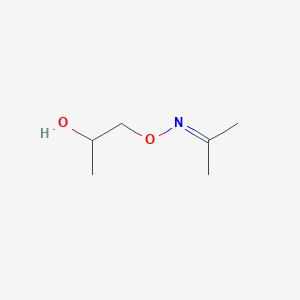

2-Propanone, O-(2-hydroxypropyl)oxime

Description

Contextual Significance within Oxime Ether Chemistry and Related Derivatives

Oxime ethers, characterized by the R-C=N-O-R' functional group, are a cornerstone in various areas of chemical science. They are recognized for their diverse biological activities and are integral to the synthesis of pharmaceuticals and agrochemicals. ontosight.ainih.gov The introduction of a hydroxyl group, as seen in 2-Propanone, O-(2-hydroxypropyl)oxime, adds a reactive site that can be further functionalized, enhancing its utility as a building block for more complex molecules.

The parent compound, 2-propanone, oxime, is formed from the reaction of 2-propanone (acetone) with hydroxylamine. epa.govresearchgate.net The subsequent addition of a 2-hydroxypropyl group to the oxygen atom of the oxime yields this compound. This structural modification is significant as it introduces a hydrophilic and reactive hydroxyl moiety.

O-(2-hydroxyalkyl) oximes, the class of compounds to which this compound belongs, are particularly valuable as intermediates in the production of crop protection agents, especially herbicides of the cyclohexenone type. epo.org The synthesis of these compounds is often achieved through the reaction of a ketoxime with an olefin oxide or a carbonate in the presence of a catalyst. google.com

Overview of Research Trajectories and Key Challenges

Current research involving oxime ethers is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies and the exploration of their potential in medicinal chemistry and materials science. rsc.orgresearchgate.net For O-(2-hydroxyalkyl) oximes like this compound, a key research trajectory is the optimization of their synthesis to achieve higher yields and purity. google.comepo.org

A notable challenge in the synthesis of this compound is the potential for the formation of a regioisomeric byproduct, O-(2-hydroxy-1-methylethyl)propan-2-one oxime. google.comepo.org Research efforts have focused on controlling the reaction conditions to favor the formation of the desired isomer. For instance, a patented method describes the reaction of acetone (B3395972) oxime with propylene (B89431) carbonate in the presence of potassium hydrogen carbonate, which yields a mixture of the two isomers with the desired product being predominant. google.comepo.org The separation of these isomers, typically by fractional distillation, presents an additional challenge. epo.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

83495-88-9 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

1-(propan-2-ylideneamino)oxypropan-2-ol |

InChI |

InChI=1S/C6H13NO2/c1-5(2)7-9-4-6(3)8/h6,8H,4H2,1-3H3 |

InChI Key |

OEKUTWAWBRHWCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CON=C(C)C)O |

Origin of Product |

United States |

Synthetic Strategies and Advanced Preparation Methodologies for 2 Propanone, O 2 Hydroxypropyl Oxime

Oxime Etherification through Reaction of Acetone (B3395972) Oxime with Epoxides and Carbonates

The direct etherification of an oxime with an epoxide or a cyclic carbonate represents the most straightforward approach to synthesizing O-(2-hydroxyalkyl) oximes. This method is advantageous due to the direct formation of the desired carbon-oxygen-nitrogen bond linkage.

The reaction of acetone oxime with propylene (B89431) oxide or propylene carbonate is effectively catalyzed by basic compounds. The choice of catalyst plays a significant role in the reaction's efficiency and selectivity.

In the reaction with propylene oxide, tertiary amines such as triethylamine (B128534) are effective catalysts. researchgate.net For instance, the reaction of acetone oxime with propylene oxide in the presence of triethylamine in dimethylformamide at 70°C yields a mixture of the desired product and its regioisomer. researchgate.net

For the reaction involving propylene carbonate, inorganic bases like potassium hydrogen carbonate have proven to be efficient. researchgate.netuni-freiburg.de This system, often utilized at higher temperatures (around 130°C), can be conducted in the presence of a solvent like toluene (B28343) or even without a solvent, where an excess of propylene carbonate can serve as the reaction medium. uni-freiburg.de The catalytic amount is typically in the range of 5 to 10 mol% relative to the acetone oxime. uni-freiburg.de While alkali metal hydroxides are used in the synthesis of other O-substituted oximes, for this specific transformation, tertiary amines and alkali metal hydrogen carbonates are well-documented. researchgate.netuni-freiburg.de

The following table summarizes representative catalytic systems for the synthesis of 2-Propanone, O-(2-hydroxypropyl)oxime:

Catalytic Systems for the Synthesis of this compound| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propylene Oxide | Triethylamine | Dimethylformamide | 70 | - | researchgate.net |

| Propylene Carbonate | Potassium Hydrogen Carbonate | Toluene | 130 | 90 | researchgate.net |

| Propylene Carbonate | Potassium Hydrogen Carbonate | None | 130 | 89 | uni-freiburg.de |

The reaction conditions, specifically the solvent and temperature, are critical parameters that influence the yield and selectivity of the etherification process.

When propylene oxide is the reactant, polar aprotic solvents like dimethylformamide or N-methyl-2-pyrrolidone are suitable. researchgate.net The reaction is typically conducted at temperatures between 70°C and 110°C. researchgate.net For the reaction with propylene carbonate, temperatures are generally higher, in the range of 100°C to 140°C. researchgate.net This reaction can be performed in a hydrocarbon solvent such as toluene, or advantageously, without a solvent, which simplifies the process and reduces waste. uni-freiburg.de In solvent-free conditions, the molar ratio of propylene carbonate to acetone oxime is typically high, ranging from 4:1 to 7:1. researchgate.net

The duration of the reaction is also a key factor, with typical reaction times ranging from 4 to 16 hours to achieve high conversion. researchgate.net The selection of these parameters is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

The reaction of acetone oxime with unsymmetrical epoxides like propylene oxide or its corresponding carbonate leads to the formation of two regioisomeric products: the primary product, this compound, and the minor isomer, 2-Propanone, O-(2-hydroxy-1-methylethyl)oxime. researchgate.netuni-freiburg.de The formation of these isomers is a consequence of the nucleophilic attack of the oxime oxygen on either the primary or the secondary carbon of the epoxide ring.

Under the basic conditions typically employed for this synthesis, the reaction generally follows an SN2 mechanism, where the nucleophile preferentially attacks the sterically less hindered carbon atom. researchgate.net This results in the desired this compound as the major product. researchgate.net

The ratio of the regioisomers is a measure of the reaction's selectivity. For instance, the reaction of acetone oxime with propylene oxide in the presence of triethylamine yields an isomer ratio of 96:4 in favor of the primary alcohol. researchgate.net Similarly, when propylene carbonate is used with potassium hydrogen carbonate as the catalyst, the isomer ratio is typically around 92:8. researchgate.netuni-freiburg.de While the formation of the secondary alcohol isomer is generally low, its separation from the main product, if required, can be achieved by fractional distillation. uni-freiburg.de

The following table presents the observed regioisomeric ratios under different reaction conditions:

Regioisomeric Ratio in the Synthesis of this compound| Reactant | Catalyst | Solvent | Isomer Ratio (Primary:Secondary) | Reference |

|---|---|---|---|---|

| Propylene Oxide | Triethylamine | Dimethylformamide | 96:4 | researchgate.net |

| Propylene Carbonate | Potassium Hydrogen Carbonate | Toluene | 92:8 | researchgate.net |

Multi-Step Synthesis Approaches for Functionalized Oxime Ethers Incorporating this compound Moieties

This compound serves as a key building block in the synthesis of more complex molecules, particularly herbicides belonging to the cyclohexenone family. researchgate.netuni-freiburg.de The hydroxyl group of this intermediate provides a reactive site for further functionalization.

A common subsequent step involves the reaction of the hydroxyl group to introduce a leaving group, followed by nucleophilic substitution to couple the oxime ether moiety with a cyclohexenone core structure. For example, the hydroxyl group can be converted to a mesylate or tosylate, making it a good leaving group. This activated intermediate can then react with a suitable cyclohexenone derivative to form the final herbicide product.

While specific, detailed multi-step synthetic pathways starting directly from this compound are proprietary to agrochemical companies, the general strategy involves leveraging the nucleophilicity of the hydroxyl group for further chemical transformations.

Optimization of Industrial-Scale Preparation Processes for Enhanced Efficiency and Purity

For the industrial production of this compound, optimization of the synthesis process is crucial to ensure high efficiency, purity, and cost-effectiveness. The methodologies described in the patent literature provide a basis for large-scale production. researchgate.netuni-freiburg.de

One key aspect of industrial optimization is the potential for running the process in a continuous or semi-continuous manner, as opposed to a batch process. researchgate.netuni-freiburg.de This can lead to better control over reaction parameters, improved heat transfer, and higher throughput.

Another important consideration is the recycling of materials. In the synthesis using propylene carbonate, the unreacted carbonate and the catalyst remain in the distillation residue after the product has been isolated. uni-freiburg.de This residue can be replenished with fresh acetone oxime and propylene carbonate and reused in subsequent reaction cycles. researchgate.netuni-freiburg.de It has been demonstrated that this can be repeated for up to 20 cycles without a significant drop in yield or selectivity, which greatly improves the process's atom economy and reduces waste. uni-freiburg.de

The purification of the final product is also a critical step. Fractional distillation is the primary method used to separate the desired product from the regioisomeric byproduct, unreacted starting materials, and any high-boiling impurities. researchgate.netuni-freiburg.de For industrial-scale operations, this requires efficient distillation columns and precise control over temperature and pressure to achieve the desired purity.

The use of solvent-free conditions, as demonstrated with the propylene carbonate route, is a significant step towards a greener and more efficient industrial process, as it eliminates the need for solvent purchase, handling, and disposal. uni-freiburg.de

Advanced Spectroscopic and Chromatographic Characterization of 2 Propanone, O 2 Hydroxypropyl Oxime and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Propanone, O-(2-hydroxypropyl)oxime. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

Proton (¹H) NMR Chemical Shift Analysis and Multiplicity Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift to higher ppm values. The multiplicity, or splitting pattern, of each signal is determined by the number of neighboring protons, following the n+1 rule. acs.orgresearchgate.net

A detailed analysis of the expected ¹H NMR spectrum reveals the following proton environments:

Methyl Protons (CH₃) of the Propanone Moiety: The two methyl groups attached to the imine carbon are chemically equivalent. Due to the influence of the adjacent C=N double bond, these six protons are expected to resonate as a singlet in the range of δ 1.8-2.0 ppm.

Methylene (B1212753) Protons (-O-CH₂-): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They are expected to show a complex multiplet, likely a doublet of doublets, in the region of δ 3.8-4.2 ppm, influenced by the neighboring methine proton and the oxygen atom.

Methine Proton (-CH-): The single proton on the chiral carbon of the hydroxypropyl group is expected to appear as a multiplet around δ 3.9-4.3 ppm. Its multiplicity will be complex due to coupling with the adjacent methylene and methyl protons.

Methyl Protons (-CH-CH₃): The three protons of the methyl group on the hydroxypropyl moiety are expected to resonate as a doublet in the range of δ 1.1-1.3 ppm, due to coupling with the adjacent methine proton.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can range from δ 2.0-5.0 ppm. This peak can be confirmed by its disappearance upon the addition of a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample. engineegroup.us

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₂C=N- | 1.8 - 2.0 | Singlet (s) | 6H |

| -O-CH₂- | 3.8 - 4.2 | Doublet of Doublets (dd) | 2H |

| -CH(OH)- | 3.9 - 4.3 | Multiplet (m) | 1H |

| -CH(OH)CH₃ | 1.1 - 1.3 | Doublet (d) | 3H |

| -OH | 2.0 - 5.0 (variable) | Broad Singlet (br s) | 1H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. With broadband proton decoupling, each unique carbon atom gives a single sharp signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.

The predicted ¹³C NMR chemical shifts for the compound are as follows:

Imine Carbon (C=N): The carbon atom of the C=N double bond is significantly deshielded and is expected to resonate in the downfield region of δ 155-165 ppm.

Methyl Carbons ((CH₃)₂C=): The two equivalent methyl carbons attached to the imine carbon are expected to appear in the range of δ 15-25 ppm.

Methylene Carbon (-O-CH₂-): The carbon of the methylene group, being attached to an oxygen atom, will be deshielded and is predicted to have a chemical shift in the range of δ 70-80 ppm.

Methine Carbon (-CH(OH)-): The chiral carbon atom bonded to the hydroxyl group is also deshielded and is expected to resonate around δ 65-75 ppm.

Methyl Carbon (-CH(OH)CH₃): The methyl carbon of the hydroxypropyl group is expected to appear in the more upfield region of δ 20-30 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂C=N- | 155 - 165 |

| (CH₃)₂C=N- | 15 - 25 |

| -O-CH₂- | 70 - 80 |

| -CH(OH)- | 65 - 75 |

| -CH(OH)CH₃ | 20 - 30 |

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Methods

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for the mass spectrometric analysis of this compound.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. nd.edu The mass spectrum of the parent compound, acetone (B3395972) oxime, shows a prominent molecular ion peak. nist.gov For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for oximes include cleavage of the N-O bond and the C-C bonds alpha to the C=N group. nih.govnih.gov A characteristic fragmentation would be the loss of the hydroxypropyl group.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.govyoutube.com It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound, ESI-MS would be expected to show a strong signal for the [M+H]⁺ ion, confirming the molecular weight with high accuracy. Fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS) to provide structural information.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. libretexts.org The IR spectrum of this compound is expected to display several key absorption bands.

The characteristic IR absorption bands for the functional groups present in the molecule are:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. researchgate.netresearchgate.net

C-H Stretch: Absorption bands in the range of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C=N Stretch: The carbon-nitrogen double bond (imine) of the oxime group typically shows a medium to weak absorption band in the region of 1640-1690 cm⁻¹. researchgate.net

C-O Stretch: The stretching vibration of the C-O bond in the ether linkage and the alcohol is expected to appear in the 1050-1250 cm⁻¹ region.

N-O Stretch: The nitrogen-oxygen single bond of the oxime functional group usually gives rise to a medium intensity band in the 930-960 cm⁻¹ range. wikipedia.org

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=N (Oxime) | 1640 - 1690 | Medium to Weak |

| C-O (Ether/Alcohol) | 1050 - 1250 | Strong |

| N-O (Oxime) | 930 - 960 | Medium |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for the separation and quantification of polar compounds like oximes. acs.orgnih.govnih.gov A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the C=N bond of the oxime provides a chromophore. Gradient elution can be employed to optimize the separation of the target compound from any impurities.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. monash.edu For oximes, which can sometimes be thermally labile, derivatization may be necessary to improve volatility and thermal stability. However, for a relatively small molecule like this compound, direct GC analysis may be feasible. A polar capillary column would be appropriate for this analysis, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides the added advantage of combining separation with mass identification, which is a powerful tool for purity assessment and impurity identification. researchgate.net It is important to note that oximes can exist as E/Z isomers, which may be separable by chromatography. nih.gov

Gas Chromatography (GC) for Quantitative Isomer Ratio Determination

Gas chromatography (GC) stands as a pivotal analytical tool for the quantitative determination of isomers of this compound. The synthesis of this compound can lead to the formation of structural isomers, and GC provides the necessary resolution to separate and quantify these closely related species.

In a typical synthesis, the reaction may yield a mixture of O-(2-hydroxypropyl)propan-2-one oxime and O-(2-hydroxy-1-methylethyl)propan-2-one oxime. The precise ratio of these isomers is a critical parameter for process control and product specification. GC analysis has been successfully employed to determine this isomer ratio. For instance, a study reported a 96:4 isomer ratio of O-(2-hydroxypropyl)propan-2-one oxime to O-(2-hydroxy-1-methylethyl)propan-2-one oxime, a determination made possible by the high resolving power of gas chromatography. While specific column and instrumental parameters were not detailed in the available literature, the separation of such polar and isomeric compounds typically involves the use of a mid-to-high polarity capillary column. A common choice would be a column with a stationary phase containing cyanopropyl or polyethylene (B3416737) glycol functionalities, which can effectively differentiate isomers based on subtle differences in their polarity and boiling points. A temperature-programmed elution would likely be employed to ensure adequate separation and peak shape.

Table 1: Illustrative GC Parameters for Isomer Ratio Determination

| Parameter | Suggested Value |

| Column | Capillary column with a polar stationary phase (e.g., DB-WAX, HP-INNOWax) |

| Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Note: The above parameters are illustrative and would require optimization for a specific analytical method.

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification and Isolation

Thin-layer chromatography (TLC) and column chromatography are indispensable techniques for the purification and isolation of this compound from reaction mixtures and for the removal of impurities.

Thin-Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of a reaction and for determining the appropriate solvent system for larger-scale purification by column chromatography. Given the polar nature of this compound, a normal-phase TLC system with a polar stationary phase like silica (B1680970) gel is typically employed. The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (such as hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.5, for the target compound. For highly polar compounds, the addition of a small amount of a very polar solvent like methanol or a modifier like acetic acid or triethylamine (B128534) may be necessary to achieve adequate migration and prevent streaking.

Column Chromatography is the method of choice for the preparative purification of this compound. Based on the solvent system developed using TLC, a slurry of silica gel in the chosen mobile phase is packed into a glass column. The crude product is then loaded onto the top of the column and eluted with the mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product. For polar compounds like the target oxime ether, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating the desired product from both less polar and more polar impurities.

Table 2: Exemplar Solvent Systems for TLC and Column Chromatography

| Technique | Stationary Phase | Mobile Phase (Illustrative Ratios) | Application |

| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1 to 1:4) | Reaction monitoring and solvent system screening |

| TLC | Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | Separation of highly polar compounds |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane:Ethyl Acetate | Purification of crude product |

Chiral Analysis Techniques for Enantiomeric Purity Assessment

The presence of a stereocenter in the 2-hydroxypropyl group of this compound means that it can exist as a pair of enantiomers. The assessment of enantiomeric purity is critical in many applications, particularly in the pharmaceutical and agrochemical industries, where different enantiomers can exhibit distinct biological activities. Chiral gas chromatography is a powerful technique for the separation and quantification of these enantiomers.

The direct separation of enantiomers by GC is achieved using a chiral stationary phase (CSP). These stationary phases are typically based on derivatized cyclodextrins, which create a chiral environment within the column. The differential interaction of the enantiomers with the CSP leads to their separation. For the analysis of a polar, chiral alcohol derivative like this compound, a CSP based on a derivatized β-cyclodextrin would be a suitable choice. Columns with hydroxypropyl or acetylated cyclodextrin (B1172386) derivatives are known to be effective in resolving a wide range of chiral alcohols and ethers.

The selection of the appropriate chiral column and the optimization of the chromatographic conditions, such as the temperature program and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers. The enantiomeric excess (% ee) can then be determined by integrating the peak areas of the two enantiomers.

Table 3: Recommended Chiral GC Column and Conditions for Enantiomeric Purity Assessment

| Parameter | Suggested Specification |

| Chiral Stationary Phase | Derivatized β-cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin or Acetylated-β-cyclodextrin) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Isothermal or slow temperature ramp (e.g., 2 °C/min) to optimize resolution |

| Detector | Flame Ionization Detector (FID) |

Note: Method development and validation are essential to confirm the suitability of the chosen chiral column and conditions for the specific analysis.

Mechanistic Investigations and Kinetic Studies of 2 Propanone, O 2 Hydroxypropyl Oxime Formation

Detailed Reaction Mechanisms for Oxime and Oxime Ether Formation

The formation of 2-Propanone, O-(2-hydroxypropyl)oxime from acetone (B3395972) oxime and propylene (B89431) oxide is a classic example of nucleophilic substitution, specifically the ring-opening of an epoxide. The reaction is typically carried out under basic conditions, which dictates the mechanistic pathway.

Under basic catalysis, the reaction proceeds via an SN2 mechanism. The first step involves the deprotonation of the acetone oxime by a base (e.g., triethylamine (B128534) or potassium hydrogen carbonate) to form the corresponding oximate anion. This anion is a more potent nucleophile than the neutral oxime.

The newly formed oximate anion then attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the propylene oxide, the nucleophilic attack predominantly occurs at the less substituted primary carbon atom. This backside attack, characteristic of an SN2 reaction, leads to the opening of the strained three-membered epoxide ring and the formation of an alkoxide intermediate.

The final step of the main reaction pathway is a proton transfer process. The alkoxide intermediate abstracts a proton from a proton source in the reaction medium, which could be the conjugate acid of the base catalyst or any protic solvent present, to yield the final product, this compound.

A competing nucleophilic addition pathway involves the attack of the oximate anion at the more sterically hindered secondary carbon of the propylene oxide ring. This pathway leads to the formation of the regioisomeric by-product, 2-Propanone, O-(2-hydroxy-1-methylethyl)oxime. Due to the increased steric hindrance at the secondary carbon, this pathway is less favored, resulting in a lower yield of the regioisomer. d-nb.info

The regioselectivity of this reaction is a critical aspect, with experimental data from patent literature indicating a strong preference for the formation of the primary alcohol.

| Product | Site of Nucleophilic Attack | Typical Product Ratio (%) |

| This compound | Primary Carbon | 92-96 |

| 2-Propanone, O-(2-hydroxy-1-methylethyl)oxime | Secondary Carbon | 4-8 |

This interactive table summarizes the typical product distribution based on the site of nucleophilic attack on the propylene oxide ring.

The mechanism of this reaction involves the formation of two key transient intermediates:

The Acetone Oximate Anion: This intermediate is formed in the initial acid-base reaction between acetone oxime and the catalyst. While generally not isolated, its formation is essential for the subsequent nucleophilic attack. Its presence is inferred from the necessity of a basic catalyst to initiate the reaction at a reasonable rate.

The Alkoxide Intermediate: This intermediate is formed immediately after the ring-opening of the propylene oxide. It is a short-lived species that is quickly protonated to form the final stable alcohol product. The existence of this intermediate is a cornerstone of the accepted mechanism for epoxide ring-opening reactions under basic or nucleophilic conditions. Direct spectroscopic observation of these intermediates is challenging due to their low concentration and high reactivity, often referring to them as "hidden" intermediates.

Catalysis in Oxime Ether Synthesis: Mechanistic Role of Acidic and Basic Catalysts

Both acidic and basic catalysts can be employed in the synthesis of oxime ethers from epoxides, with each playing a distinct mechanistic role.

Basic Catalysts: In the formation of this compound, basic catalysts such as triethylamine or potassium hydrogen carbonate are commonly used. Their primary role is to act as a proton acceptor, deprotonating the acetone oxime to generate the more nucleophilic oximate anion. This significantly increases the rate of the nucleophilic attack on the epoxide ring. The catalyst is regenerated in the final proton transfer step, allowing it to participate in multiple reaction cycles.

Acidic Catalysts: While less common for this specific synthesis, acidic catalysts operate through a different mechanism. The acid would first protonate the oxygen atom of the propylene oxide ring, forming a protonated epoxide. This protonation makes the epoxide a much better electrophile and facilitates the ring-opening by a weak nucleophile like the neutral acetone oxime. In an acid-catalyzed ring-opening of an unsymmetrical epoxide, the nucleophile typically attacks the more substituted carbon atom due to the partial positive charge being better stabilized at that position. This would lead to a different regioselectivity compared to the base-catalyzed reaction.

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

The reaction of acetone oxime with propylene oxide under basic conditions is expected to follow second-order kinetics, consistent with an SN2 mechanism. The rate of the reaction would be dependent on the concentration of both the acetone oximate anion and propylene oxide.

Rate = k[Acetone Oximate][Propylene Oxide]

The rate-determining step of this reaction is the nucleophilic attack of the oximate anion on the carbon of the epoxide ring. This step involves the simultaneous breaking of a C-O bond in the epoxide and the formation of a new C-O bond with the nucleophile.

Several factors influence the reaction rate:

Nucleophilicity of the Oxime: The strength of the nucleophile is crucial. The deprotonation of the oxime by the base significantly enhances its nucleophilicity.

Steric Hindrance: The rate of the SN2 reaction is highly sensitive to steric hindrance. The attack at the less substituted primary carbon of propylene oxide is kinetically favored over the attack at the more hindered secondary carbon, which is reflected in the product distribution.

Concentration of Reactants and Catalyst: Higher concentrations of the reactants and the catalyst will lead to an increased reaction rate.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with the necessary activation energy to overcome the energy barrier of the rate-determining step.

A summary of the expected kinetic parameters is provided below:

| Parameter | Description |

| Rate Law | Rate = k[Acetone Oximate][Propylene Oxide] |

| Overall Order | Second Order |

| Rate-Determining Step | Nucleophilic attack of the oximate on the epoxide ring |

| Factors Affecting Rate | Nucleophilicity, Steric Hindrance, Concentration, Temperature |

This interactive table outlines the key kinetic aspects of the formation of this compound.

Computational Chemistry and Theoretical Modeling of 2 Propanone, O 2 Hydroxypropyl Oxime

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-Propanone, O-(2-hydroxypropyl)oxime. biointerfaceresearch.comresearchgate.netjacsdirectory.com These methods involve solving approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. biointerfaceresearch.com For oxime ethers, the HOMO is typically localized on the nitrogen and oxygen atoms of the oxime group, indicating these are the likely sites for electrophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and hyperconjugative interactions within the molecule. biointerfaceresearch.com This analysis provides a picture of bonding interactions, lone pair occupations, and the stability endowed by electron delocalization. Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. biointerfaceresearch.com

Table 1: Calculated Electronic Properties of this compound Note: The following values are representative examples based on DFT calculations for similar oxime ether compounds and may not reflect experimentally verified data for this specific molecule.

| Parameter | Calculated Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| $E_{LUMO}$ | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap ($E_g$) | 8.3 eV | Indicates chemical reactivity and kinetic stability. biointerfaceresearch.com |

| Dipole Moment (µ) | 2.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity | -1.5 eV | Energy released when an electron is added. |

Reaction Pathway Analysis using Intrinsic Reaction Coordinate (IRC) Methods

Understanding the mechanism of a chemical reaction is crucial for optimizing its conditions. Intrinsic Reaction Coordinate (IRC) calculations are employed to map the minimum energy path connecting reactants to products through a transition state. ic.ac.uk This method provides a detailed visualization of the geometric and electronic changes that occur throughout a reaction. ic.ac.uk

For the synthesis of this compound, which can be formed from 2-Propanone (acetone) and hydroxylamine followed by etherification, IRC analysis can elucidate the step-by-step mechanism. ic.ac.uksemanticscholar.org The initial nucleophilic addition of hydroxylamine to the carbonyl carbon of acetone (B3395972) leads to a tetrahedral intermediate. ic.ac.uk Subsequent dehydration yields the acetone oxime. IRC calculations can confirm the structure of the transition states for both the addition and elimination steps and verify that these states connect the correct reactants, intermediates, and products. ic.ac.uk Such analyses have revealed the role of catalysts, like water or other bases, in lowering the energy barriers by facilitating proton transfers. ic.ac.uk

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated that aid in the analysis of experimental results.

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the characteristic C=N and N-O vibrations in the oxime ether moiety. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed with high accuracy. nih.gov These calculations help in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule, which is essential for structural confirmation. For complex molecules, computational screening of different DFT methods can be performed to find the one that yields the highest accuracy for predicted chemical shifts. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). biointerfaceresearch.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis spectrum, helping to understand the electronic structure and chromophores within the molecule. nih.gov

Table 2: Predicted vs. Typical Experimental Spectroscopic Data Note: Predicted values are illustrative, based on typical computational outputs for oxime structures.

| Spectroscopic Feature | Predicted Wavenumber/Shift | Typical Experimental Range |

|---|---|---|

| IR: C=N Stretch | 1665 cm⁻¹ | 1600-1680 cm⁻¹ nih.gov |

| IR: N-O Stretch | 940 cm⁻¹ | 930-960 cm⁻¹ |

| ¹³C NMR: C=N Carbon | 158 ppm | 150-165 ppm |

| ¹H NMR: OH Proton | ~3.5 ppm (variable) | Variable, exchangeable |

| UV-Vis λmax | ~210 nm | ~200-220 nm |

Thermodynamic and Kinetic Modeling of Synthetic Processes

Computational modeling is a powerful tool for predicting the feasibility and efficiency of synthetic routes. By calculating the thermodynamic and kinetic parameters of a reaction, chemists can optimize conditions such as temperature, pressure, and catalyst choice before extensive laboratory work.

For the synthesis of this compound, thermodynamic calculations can determine the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the reaction. A negative ΔG° indicates a thermodynamically favorable process. nih.gov These values can be computed for each step in a proposed synthetic pathway to identify the most energetically favorable route.

Kinetic modeling focuses on the energy barriers (activation energies) of the reaction steps. nih.gov By locating the transition state structures and calculating their energies relative to the reactants, the rate-limiting step of the synthesis can be identified. This information is crucial for understanding the factors that control the reaction speed. For instance, modeling can show how a catalyst lowers the activation energy, thereby accelerating the reaction. researchgate.net Such models are instrumental in process engineering and scaling up chemical production.

Theoretical Basis for Advanced Material Properties (e.g., Nonlinear Optical Response)

The search for new materials with advanced properties is a major driver of chemical research. Organic molecules with specific electronic features can exhibit significant nonlinear optical (NLO) responses, making them candidates for applications in optoelectronics, such as optical switching and data storage. nih.govjhuapl.edu

The NLO properties of a molecule are governed by its polarizability (α) and hyperpolarizabilities (β, γ). These parameters describe how the molecule's electron cloud is distorted by an external electric field, such as that from a high-intensity laser. nih.gov Molecules with large hyperpolarizability values can efficiently alter the frequency of incident light, a key requirement for NLO materials. jhuapl.edu

Computational chemistry provides the means to predict these properties. Using methods like DFT, the first hyperpolarizability (β) can be calculated. nih.gov The theoretical basis for NLO response in organic molecules often involves an electron-donating group connected to an electron-accepting group through a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov While this compound lacks an extensive π-conjugated system, theoretical calculations can still quantify its NLO response and assess its potential. The presence of lone pairs on the oxygen and nitrogen atoms can contribute to its polarizability. Computational screening allows for the theoretical design of derivatives with enhanced NLO properties by strategically adding donor and acceptor groups to the molecular framework.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Propanone, O-(2-hydroxypropyl)oxime in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, oxime derivatives are often prepared by reacting hydroxylamine with ketones under acidic or basic conditions. In advanced protocols, O-substituted oximes (e.g., sulfonyl or aryl groups) are synthesized using catalysts like cuprous cyanide in tetrahydrofuran (THF) at room temperature, as demonstrated in metal-free amination reactions . Optimizing reaction time (1.5–4 hours) and solvent polarity is critical for yield improvement.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : FT-IR for oxime (N-O) and hydroxyl (O-H) stretching vibrations (3200–3500 cm⁻¹).

- Chromatography : HPLC or GC-MS to assess purity, with retention times calibrated against reference standards (e.g., acetone oxime, CAS 127-06-0) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability (decomposition above 160°C observed in analogs) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid prolonged exposure to light, as oximes can undergo photolytic degradation. Use THF or chloroform as storage solvents to minimize hydrolysis .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of O-substituted oxime formation in complex systems?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, bulky substituents (e.g., 2,4,6-trimethylphenyl) on sulfonyl groups enhance selectivity for mono-O-substitution. Catalytic systems like CuCN in THF favor kinetically controlled pathways, while polar aprotic solvents (e.g., DMF) may shift equilibrium toward thermodynamically stable products .

Q. What computational methods are employed to predict the reactivity of this compound in catalytic cycles?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for oxime tautomerization and ligand exchange. Solvent effects are incorporated via the conductor-like polarizable continuum model (CPCM). These studies predict nucleophilic attack at the oxime oxygen as the rate-limiting step in metal-catalyzed reactions .

Q. How can contradictory data on oxime reactivity be resolved through mechanistic studies?

- Methodological Answer : Contradictions often arise from solvent-dependent tautomer equilibria (keto vs. enol forms). Use isotopic labeling (²H/¹⁵N) to track reaction pathways. For example, kinetic isotope effects (KIEs) in deuterated THF reveal proton transfer mechanisms in oxime rearrangements. Cross-validation with in situ NMR or X-ray crystallography resolves ambiguities in intermediate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.